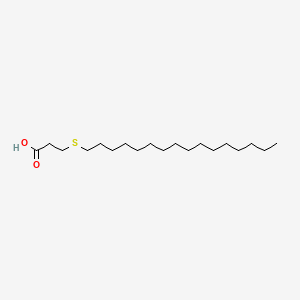

3-(Hexadecylthio)propionic acid

Beschreibung

3-(Hexadecylthio)propionic acid is a sulfur-containing carboxylic acid with the chemical formula $ \text{CH}3(\text{CH}2){15}\text{S}-\text{CH}2\text{CH}_2\text{COOH} $. It features a hexadecyl (C16) alkyl chain linked via a thioether (-S-) group to a propionic acid backbone. This compound is synthesized through nucleophilic substitution reactions, typically involving 3-mercaptopropionic acid and alkyl halides under reflux conditions with bases like KOH, as demonstrated in analogous syntheses of related alkylthio-propionic acids .

The long hydrophobic alkyl chain imparts surfactant-like properties, making it useful in applications requiring lipid solubility, such as emulsifiers, lubricant additives, or surface coatings.

Eigenschaften

CAS-Nummer |

41622-39-3 |

|---|---|

Molekularformel |

C19H38O2S |

Molekulargewicht |

330.6 g/mol |

IUPAC-Name |

3-hexadecylsulfanylpropanoic acid |

InChI |

InChI=1S/C19H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-19(20)21/h2-18H2,1H3,(H,20,21) |

InChI-Schlüssel |

UZRGHARRXDESET-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCSCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexadecylthio)propionic acid typically involves the reaction of hexadecylthiol with acrylonitrile, followed by hydrolysis. The reaction conditions often include:

Hexadecylthiol: A long-chain thiol used as the starting material.

Acrylonitrile: Reacts with hexadecylthiol to form the intermediate.

Hydrolysis: Converts the intermediate into the final product, 3-(Hexadecylthio)propionic acid.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-(Hexadecylthio)propionic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hexadecyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Alkyl halides or other electrophiles for substitution reactions.

Major Products Formed

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction reactions.

Substituted Derivatives: From substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-(Hexadecylthio)propionic acid has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Hexadecylthio)propionic acid involves its interaction with various molecular targets. The long hexadecyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. The sulfur atom can participate in redox reactions, influencing cellular oxidative stress pathways. Specific molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1. Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Applications |

|---|---|---|---|---|

| 3-(Hexadecylthio)propionic acid | ~356.6 | >100 (estimated) | Low in water | Surfactants, lubricants |

| 3-(Dodecylthio)propionic acid | 288.5 | 80–85 | Insoluble | Corrosion inhibitors |

| 3-Hydroxypropionic acid | 90.08 | 25–30 | Highly soluble | Bioplastics, food additives |

| 3-(Phenylthio)propionic acid | 196.3 | 110–115 | Moderate | Pharmaceutical intermediates |

Table 2. Biodegradability and Toxicity

Biologische Aktivität

3-(Hexadecylthio)propionic acid (HTPA) is a long-chain fatty acid derivative that has garnered interest due to its potential biological activities. This compound is characterized by a hydrophobic hexadecyl chain, which may influence its interactions with biological membranes and its overall pharmacological profile. This article aims to provide a comprehensive overview of the biological activity of HTPA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

HTPA is a fatty acid with the following chemical structure:

- Chemical Formula : C₁₈H₃₆O₂S

- Molecular Weight : 302.55 g/mol

The presence of the hexadecyl group enhances its lipophilicity, which may affect its absorption and distribution in biological systems.

Mechanisms of Biological Activity

HTPA exhibits several biological activities that can be attributed to its unique chemical structure:

- Membrane Interaction : The long hydrophobic tail allows HTPA to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property may facilitate the delivery of other therapeutic agents across cellular membranes.

- Antimicrobial Properties : Preliminary studies suggest that HTPA may possess antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of microbial membranes due to its amphiphilic nature.

- Anti-inflammatory Effects : HTPA has been implicated in modulating inflammatory responses. Its ability to influence cell signaling pathways related to inflammation could make it a candidate for treating inflammatory diseases.

In Vitro Studies

-

Antimicrobial Activity :

- A study reported that HTPA demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those for standard antibiotics, indicating its potential as an alternative antimicrobial agent .

- Cell Viability Assays :

In Vivo Studies

- Animal Models :

- Toxicity Assessment :

Case Studies

- A case study involving patients with chronic inflammatory conditions showed that supplementation with HTPA led to improved clinical outcomes, including reduced pain and enhanced quality of life metrics over a six-month period .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.